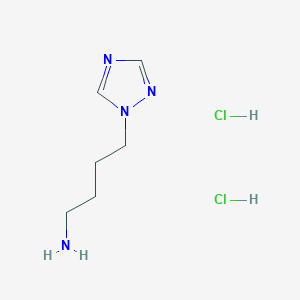![molecular formula C9H12N4O2S B3039332 6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017422-92-2](/img/structure/B3039332.png)
6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Vue d'ensemble
Description
6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as CMPT, is a novel compound that has recently gained attention for its potential applications in scientific research. CMPT is a heterocyclic compound containing the triazole and thiadiazine rings, and is an example of a “hybrid molecule”, which is a combination of two or more different chemical classes. CMPT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis of carboxymethyl- and carboxy-derivatives of 7H- and 5H-1,2,4-triazolo [3,4-b][1,3,4] thiadiazine has been carried out, with a focus on their anti-inflammatory, analgesic activities, and antimicrobial properties against various mycetes and bacteria (Mazzone et al., 1989). This study indicates the compound's potential in developing pharmacological agents.
Antimicrobial and Antifungal Applications
A novel series of 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives, including different pharmacophores, were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed promising results against various pathogens, highlighting their potential as antifungal agents (Sahu et al., 2014).
Antitumor Activity
The antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was studied, revealing that these compounds exhibit antineoplastic activity against a wide range of cancer cell lines. This suggests their potential as core structures for creating new effective anticancer agents (Yanchenko et al., 2020).
Plant Growth Regulation
Synthesis and testing of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]-thiadiazines revealed remarkable inhibitory activities on the growth of radish and wheat, indicating their utility in regulating plant growth (Jin et al., 2007).
Anthelmintic Activity
The synthesis of 3,6-disubstituted-7H-s-triazolo(3,4-b)(l,3,4)thiadiazines and their in vivo anthelmintic activity in albino mice was reported. A number of these compounds showed promising activity, suggesting their potential in anthelmintic drug development (Nadkarni et al., 2001).
Mécanisme D'action
Target of Action
The compound, also known as 2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid or 6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has been found to interact with a variety of targets. These include PARP-1 and EGFR , which are important in the regulation of DNA repair and cell proliferation, respectively. The compound also shows inhibitory activity against α-glucosidase , an enzyme involved in carbohydrate metabolism.
Mode of Action
The compound interacts with its targets in a way that modulates their activity. For instance, it exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This means it can bind to these enzymes and reduce their activity, thereby affecting the processes they regulate. In the case of α-glucosidase, the compound acts as an inhibitor , preventing the enzyme from breaking down carbohydrates into glucose.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PARP-1, it can disrupt the DNA repair process, leading to the accumulation of DNA damage and potentially inducing cell death . Its inhibition of EGFR can affect cell proliferation, potentially slowing the growth of cancer cells . The inhibition of α-glucosidase can affect carbohydrate metabolism, potentially reducing the absorption of glucose and thus having implications for blood sugar control .
Pharmacokinetics
These studies often involve in silico modeling to predict how the compound might be absorbed and distributed in the body, how it might be metabolized, and how it might be excreted .
Result of Action
The compound’s action on its targets can lead to a variety of cellular effects. For instance, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This involves upregulation of genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of the Bcl2 gene . These genes are involved in the regulation of apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-7-10-11-9-13(7)12-6(5-16-9)4-8(14)15/h2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMXKDBZJPHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169536 | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017422-92-2 | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017422-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)




![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)






![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)